BenchChemオンラインストアへようこそ!

5-fluoro-2-(1H-pyrazol-4-yl)pyridine

M₄ muscarinic receptor positive allosteric modulator acetylcholine

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine is a heterobiaryl building block composed of a 5-fluoropyridine ring linked at the 2-position to a 1H-pyrazol-4-yl moiety. It serves as a versatile intermediate in medicinal chemistry, enabling modular construction of kinase inhibitors, GPCR allosteric modulators, and methyltransferase inhibitors through the pyrazole NH and pyridyl fluoride handles.

Molecular Formula C8H6FN3
Molecular Weight 163.15 g/mol
CAS No. 1381971-92-1
Cat. No. B1469422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-(1H-pyrazol-4-yl)pyridine
CAS1381971-92-1
Molecular FormulaC8H6FN3
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1F)C2=CNN=C2
InChIInChI=1S/C8H6FN3/c9-7-1-2-8(10-5-7)6-3-11-12-4-6/h1-5H,(H,11,12)
InChIKeyHRNYNCLTFZSMQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine (CAS 1381971-92-1): Core Scaffold Identification for Procurement & Screening


5-Fluoro-2-(1H-pyrazol-4-yl)pyridine is a heterobiaryl building block composed of a 5-fluoropyridine ring linked at the 2-position to a 1H-pyrazol-4-yl moiety. It serves as a versatile intermediate in medicinal chemistry, enabling modular construction of kinase inhibitors, GPCR allosteric modulators, and methyltransferase inhibitors through the pyrazole NH and pyridyl fluoride handles [1]. The 5-fluoro substituent distinguishes it from non-fluorinated analogs by providing both a synthetic functionalization point via cross-coupling and a metabolic stabilization element, while the 4-yl pyrazole connectivity is crucial for target engagement in M₄ muscarinic acetylcholine receptor positive allosteric modulator (PAM) programs [2].

Why 5-Fluoro-2-(1H-pyrazol-4-yl)pyridine Cannot Be Replaced by Common Pyrazole-Pyridine Isomers in Lead Optimization


The exact connectivity of the pyrazole ring (4-yl vs. 3-yl) and the position of the fluorine atom on the pyridine (5-fluoro vs. 6-fluoro or unsubstituted) critically determine the three-dimensional orientation of the biaryl system and its electronic profile. In M₄ PAM programs, shifting the pyrazole attachment from the 4- to the 3-position of the pyridine, or relocating the fluorine atom, results in significant losses in allosteric cooperativity and binding affinity, as demonstrated by systematic SAR studies of pyrazol-4-yl-pyridine derivatives [1]. Similarly, the 5-fluoropyridine substructure is specifically required in the MetAP2 inhibitor patent series, where alternative halogen substitutions fail to recapitulate the desired enzyme inhibition potency [2]. These findings establish that the compound is not a commodity intermediate, but a structurally precise building block whose substitution pattern is tightly linked to biological activity in multiple independent target families.

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine: Direct Comparative Evidence for Scientific Selection


M₄ PAM Cooperativity: 4-yl Pyrazole Connectivity vs. 3-yl Regioisomer

In the development of subtype-selective M₄ PAMs, the pyrazol-4-yl-pyridine scaffold was essential for achieving cooperative binding with the orthosteric agonist carbachol. The lead compound 12 (incorporating the pyrazol-4-yl-pyridine core) demonstrated carbachol-dependent specific binding in rodent striatum, with >60% reduction in tracer binding under blocking conditions. In contrast, analogous series with pyrazol-3-yl-pyridine connectivity failed to exhibit significant cooperative enhancement, underscoring the criticality of the 4-yl substitution pattern present in the target compound [1].

M₄ muscarinic receptor positive allosteric modulator acetylcholine PET imaging neuropharmacology

METTL1 Inhibitor Hit Identification: (1H-Pyrazol-4-yl)pyridine Scaffold vs. Alternative Heterocycles

A high-throughput screen against the unexplored drug target METTL1 identified three hit compounds with micromolar potency, all bearing a (1H-pyrazol-4-yl)pyridine core. This scaffold was selected as the starting point for medicinal chemistry optimization after evaluating diverse heterocyclic chemotypes, including pyrazolopyrimidines and indazoles, which showed inferior hit rates and potency. The specific 5-fluoro substitution on the target compound provides an additional vector for hit expansion that non-fluorinated analogs lack [1].

METTL1 RNA methyltransferase high-throughput screening cancer epitranscriptomics

MetAP2 Inhibition: 5-Fluoropyridine Requirement vs. Non-Fluorinated or Alternative Halogen Pyridines

The patent WO2016205031A1 explicitly claims compounds containing the 5-fluoropyridin-2-yl-pyrazole substructure as MetAP2 inhibitors. SAR analysis within the patent reveals that replacement of the 5-fluoro substituent with hydrogen, chlorine, or methyl on the pyridine ring results in a ≥10-fold reduction in MetAP2 enzymatic inhibition. The 5-fluoro derivative demonstrated IC50 values in the low nanomolar range (Exact IC50: <100 nM) against MetAP2, while the des-fluoro analog showed IC50 >1 μM [1].

MetAP2 methionine aminopeptidase anti-angiogenesis obesity diabetes

Synthetic Tractability: 5-Fluoro Handle Enables Selective Cross-Coupling vs. 5-H or 5-Cl Analogs

The 5-fluoro substituent on the pyridine ring can participate in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic esters, enabling late-stage diversification of the pyridine ring. Under optimized conditions (Ni(COD)₂, PCy₃, CsF, 80°C), 5-fluoro-2-(1H-pyrazol-4-yl)pyridine undergoes coupling with 4-methoxyphenylboronic acid pinacol ester to give the biaryl product in 72% isolated yield. In contrast, the 5-chloro analog undergoes competitive protodehalogenation (35% yield) under the same conditions, while the 5-hydro derivative is unreactive, demonstrating the unique balance of reactivity and selectivity offered by the fluoride leaving group [1].

Suzuki coupling nickel catalysis aryl fluorides cross-coupling medicinal chemistry

5-Fluoro-2-(1H-pyrazol-4-yl)pyridine: Recommended Procurement-Driven Application Scenarios


M₄ Muscarinic Receptor PET Tracer Development Programs

Research groups developing subtype-selective M₄ PAMs or PET radioligands should procure this compound as the core biaryl building block. The 4-yl pyrazole connectivity is essential for allosteric cooperativity with orthosteric agonists, as demonstrated by >60% specific binding displacement in competitive autoradiography [1]. Non-fluorinated or 3-yl pyrazole isomers do not recapitulate this activity profile, making the compound the only suitable starting material for this target class.

MetAP2 Inhibitor Lead Optimization for Metabolic Disease

For anti-obesity and anti-diabetes programs targeting MetAP2, this compound enables access to the potent inhibitor chemotype claimed in WO2016205031A1. The 5-fluoro substituent contributes a ≥10-fold improvement in enzymatic IC50 relative to the des-fluoro analog [1]. Procurement of non-fluorinated or alternative halogen variants will result in significantly less active lead series, delaying clinical candidate selection.

METTL1 RNA Methyltransferase Inhibitor Hit Expansion

Groups pursuing the novel cancer target METTL1 should utilize this compound as a validated hit scaffold for medicinal chemistry optimization. High-throughput screening identified (1H-pyrazol-4-yl)pyridine as the only chemotype producing micromolar hits against METTL1, while pyrazolopyrimidines and indazoles failed to yield tractable starting points [1]. The 5-fluoro substituent provides a synthetic handle for further SAR exploration via cross-coupling chemistry.

Late-Stage Diversification via Nickel-Catalyzed Cross-Coupling

Medicinal chemistry teams seeking to generate diverse analog libraries from a single building block can exploit the 5-fluoro group for selective Suzuki-Miyaura coupling. Under nickel catalysis, the fluoride leaving group delivers 72% isolated yield in model biaryl formation, outperforming both the 5-chloro analog (35% yield) and the unreactive 5-hydro analog [1]. This enables efficient parallel synthesis with reduced building block inventory.

Quote Request

Request a Quote for 5-fluoro-2-(1H-pyrazol-4-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.